2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine, also known as C.I. Solvent Yellow 3 or o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is commonly used as a dye in various industrial applications due to its vibrant yellow color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl-4-nitroaniline followed by azo coupling with 2-methylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are common to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogens, sulfonic acids, and nitro groups are common substituents introduced under electrophilic substitution conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, aromatic amines, and various substituted aromatic compounds .
Scientific Research Applications
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used in the textile, leather, and plastic industries as a dye.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules, potentially leading to mutagenic and carcinogenic effects. The pathways involved include metabolic activation by liver enzymes and subsequent binding to DNA .
Comparison with Similar Compounds
Similar Compounds
- C.I. Solvent Yellow 3
- o-Aminoazotoluene
- Butter Yellow
- Sudan Yellow RRA
- Fast Garnet GBC base
Uniqueness
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other azo dyes .
Properties
CAS No. |
84434-45-7 |
---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16/h3-8H,15-16H2,1-2H3 |
InChI Key |
MXALHDCUOQFPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.